molecular formula C8H11F3N4O3 B2945810 2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]ethanamine CAS No. 1856093-84-9

2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]ethanamine

Cat. No. B2945810
CAS RN: 1856093-84-9
M. Wt: 268.196
InChI Key: OQBYTTXBNAONPX-UHFFFAOYSA-N
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Description

2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]ethanamine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the pyrazole family of compounds and has been shown to have a range of biochemical and physiological effects. In

Scientific Research Applications

2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]ethanamine has been studied for its potential applications in a range of scientific research areas. It has been shown to have anti-inflammatory properties, with potential applications in the treatment of inflammatory diseases such as arthritis. It has also been studied for its potential as a cancer treatment, with promising results in preclinical studies. Additionally, it has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of 2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]ethanamine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. It may also have effects on neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]ethanamine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in preclinical studies. It may also have effects on neurotransmitter systems in the brain, with potential applications in the treatment of neurological disorders. Additionally, it has been shown to have low toxicity and good bioavailability, making it a promising candidate for further study.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]ethanamine for lab experiments is its low toxicity and good bioavailability. This makes it a safe and effective compound to use in preclinical studies. However, one limitation is that the exact mechanism of action is not fully understood, which may make it more difficult to design experiments to study its effects.

Future Directions

There are many potential future directions for research on 2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]ethanamine. Some possible areas of study include further investigation of its anti-inflammatory and anti-cancer properties, as well as its potential applications in the treatment of neurological disorders. Additionally, more research is needed to fully understand its mechanism of action and to design experiments to study its effects. Overall, this compound shows great promise for a range of scientific research applications.

Synthesis Methods

The synthesis of 2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]ethanamine involves the reaction of 3,3,3-trifluoropropyl bromide with 4-nitro-1H-pyrazole in the presence of sodium hydride. The resulting product is then treated with ethylenediamine to yield the final compound. This synthesis method has been shown to be effective and efficient, with high yields and purity.

properties

IUPAC Name

2-[4-nitro-3-(3,3,3-trifluoropropoxy)pyrazol-1-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N4O3/c9-8(10,11)1-4-18-7-6(15(16)17)5-14(13-7)3-2-12/h5H,1-4,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBYTTXBNAONPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCN)OCCC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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